molecular formula C30H63BrN2O B14315762 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide CAS No. 113278-39-0

1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide

Cat. No.: B14315762
CAS No.: 113278-39-0
M. Wt: 547.7 g/mol
InChI Key: WEEGVEZCQKCPGI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide typically involves the reaction of tetradecanoyl chloride with 1,1-dimethylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with tetradecyl bromide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium chloride
  • 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium iodide

Uniqueness

1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. The bromide ion may also affect the compound’s solubility and stability in different environments.

Properties

CAS No.

113278-39-0

Molecular Formula

C30H63BrN2O

Molecular Weight

547.7 g/mol

IUPAC Name

dimethyl-(tetradecanoylamino)-tetradecylazanium;bromide

InChI

InChI=1S/C30H62N2O.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-32(3,4)31-30(33)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-29H2,1-4H3;1H

InChI Key

WEEGVEZCQKCPGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)NC(=O)CCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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